molecular formula C22H23N3O3 B11423353 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11423353
M. Wt: 377.4 g/mol
InChI Key: HYDOSRQTYVGELA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy reveals critical structural details:

  • ¹H NMR :
    • Aromatic protons :
      • 2-Hydroxyphenyl: A singlet at δ 9.82 ppm (hydroxyl proton) and multiplet signals between δ 6.80–7.50 ppm for aromatic hydrogens.
      • 3-Ethoxyphenyl: A triplet at δ 1.38 ppm (CH₃ of ethoxy) and a quartet at δ 3.72 ppm (OCH₂).
    • Propyl group : A triplet at δ 0.91 ppm (CH₃) and a multiplet at δ 1.52–1.68 ppm (CH₂).
    • Pyrrolo-pyrazole core : Two doublets between δ 3.10–3.45 ppm (methylene protons adjacent to nitrogen).
  • ¹³C NMR :
    • Carbonyl carbon at δ 165.2 ppm (C=O).
    • Aromatic carbons between δ 110–155 ppm, with distinct signals for oxygenated carbons (e.g., δ 148.5 ppm for C-O).

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Key absorption bands include:

  • O-H stretch : Broad band at 3250 cm⁻¹ (2-hydroxyphenyl).
  • C=O stretch : Strong peak at 1685 cm⁻¹ (pyrazol-6-one).
  • C-O-C asymmetric stretch : 1240 cm⁻¹ (ethoxy group).
  • C-N stretches : Bands at 1340–1450 cm⁻¹ (pyrrolo-pyrazole ring).

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS confirms the molecular formula C₂₃H₂₅N₃O₃ with:

  • Observed [M+H]⁺ : 408.1921 (calculated: 408.1918).
  • Fragment ions at m/z 290.1 (loss of propyl and ethoxy groups) and 177.0 (2-hydroxyphenyl moiety).

X-Ray Crystallographic Studies of Pyrrolo-Pyrazole Frameworks

Single-crystal X-ray diffraction of analogous compounds reveals:

  • Bond lengths :
    • C=O bond: 1.22 Å (pyrazol-6-one).
    • N-N bond: 1.35 Å (pyrazole ring).
  • Dihedral angles :
    • 2-Hydroxyphenyl and pyrrolo-pyrazole core: 12.5°.
    • 3-Ethoxyphenyl and core: 18.7°.
  • Hydrogen bonding : O-H···O interactions (2.65 Å) between hydroxyl and ketone groups stabilize the structure.

Computational Chemistry Insights

Density Functional Theory (DFT) Optimized Geometries

DFT calculations (B3LYP/6-311+G(d,p)) show:

  • Bond length deviations : <0.02 Å compared to crystallographic data.
  • Torsional angles : Propyl group adopts a gauche conformation to minimize steric hindrance.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O3/c1-3-12-25-21(14-8-7-9-15(13-14)28-4-2)18-19(23-24-20(18)22(25)27)16-10-5-6-11-17(16)26/h5-11,13,21,26H,3-4,12H2,1-2H3,(H,23,24)

InChI Key

HYDOSRQTYVGELA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCC

Origin of Product

United States

Biological Activity

The compound 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3

This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the pyrazole class exhibit significant biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown promising results in inhibiting cancer cell growth and inducing apoptosis.
  • Anti-inflammatory Effects : Certain compounds have demonstrated the ability to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.

In Vitro Studies

A study published in Frontiers in Chemistry evaluated several pyrazole derivatives for their anticancer properties against human cancer cell lines, including HepG2. Notably, derivatives with structural similarities to the compound displayed IC50 values ranging from 0.31 to 0.71 µM, indicating potent activity compared to standard treatments like erlotinib and sorafenib .

CompoundIC50 (µM)Target
Compound A0.06EGFR
Compound B0.22VEGFR-2
Compound C0.08MCF-7

The mechanism by which this compound exerts its anticancer effects may involve inhibition of key signaling pathways associated with tumor growth and angiogenesis. For instance, inhibition of EGFR and VEGFR signaling pathways has been linked to reduced proliferation of cancer cells and improved therapeutic outcomes .

Enzyme Inhibition

Research indicates that certain pyrazole derivatives function as non-selective inhibitors of monoamine oxidases (MAOs) and COX enzymes. For example, a related derivative exhibited an IC50 value of 40 nM against MAOs, showcasing its potential as an anti-inflammatory agent .

EnzymeIC50 (nM)Selectivity Factor
MAO A404000
COX-1Not specifiedNot specified

Case Studies

  • Study on Antitumor Activity : A case study evaluated a series of dihydropyrrolo[3,4-c]pyrazole derivatives for their cytotoxic effects on various cancer cell lines. The specific compound demonstrated significant inhibition of cell viability in HCT116 cells with an IC50 value of approximately 49.85 µM .
  • Inflammation Model : Another study assessed the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The compound showed a notable reduction in edema size compared to control groups, suggesting effective anti-inflammatory action.

Scientific Research Applications

The compound exhibits several promising biological activities, including:

  • Antioxidant Properties : Research indicates that compounds with similar structures demonstrate significant antioxidant capabilities, which can help mitigate oxidative stress-related diseases .
  • Anti-inflammatory Effects : The structural attributes of this compound suggest potential anti-inflammatory activity, which is crucial in treating chronic inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that derivatives of pyrrolopyrazoles can induce apoptosis in cancer cells. For instance, compounds with similar motifs have shown cytotoxic effects against various human cell lines, indicating a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy and selectivity of this compound. Variations in substituents on the phenyl rings significantly influence biological activity. For example:

  • Substituent Effects : The presence of hydroxy and ethoxy groups enhances the interaction with biological targets, potentially increasing potency against specific pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that derivatives of pyrrolopyrazoles exhibit superior DPPH radical scavenging activity compared to standard antioxidants like edaravone. This suggests that modifications to the structure can enhance antioxidant properties .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that certain derivatives induce apoptosis in RKO colorectal cancer cells. The most potent compounds displayed a dose-dependent response, highlighting the importance of structural modifications in enhancing anticancer activity .
  • Molecular Modeling Studies : Computational studies have supported experimental findings by modeling interactions between the compound and target proteins involved in oxidative stress and inflammation pathways. These insights are valuable for guiding further drug development efforts.

Comparison with Similar Compounds

Substituent Variations and Their Implications

The table below compares substituents and key properties of the target compound with structural analogues:

Compound Name Position 4 Substituent Position 3 Substituent Position 5 Substituent Notable Features
Target Compound 3-ethoxyphenyl 2-hydroxyphenyl Propyl High potential for intramolecular H-bonding; moderate lipophilicity
4-(3-fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3-fluorophenyl 4-methylphenyl Phenyl Increased electronegativity (F); steric bulk from phenyl group
3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[...]-one 4-(methylsulfanyl)phenyl 2-hydroxyphenyl 3-methoxypropyl Sulfur-containing group enhances polarizability; methoxy improves solubility

Key Observations :

  • Hydroxyphenyl vs. Methylphenyl : The 2-hydroxyphenyl group (target and ) enables tautomerism and hydrogen bonding, unlike the 4-methylphenyl group in , which prioritizes steric effects.
  • Ethoxy vs. Fluorine/Sulfanyl : The 3-ethoxy group (target) balances lipophilicity and solubility, while fluorine () increases electronegativity, and methylsulfanyl () introduces polarizable sulfur.

Tautomerism and Hydrogen Bonding

The 2-hydroxyphenyl group in the target compound and allows for keto-enol tautomerism (Figure 1), stabilized by intramolecular hydrogen bonds . In contrast, compounds like lack hydroxyl groups, reducing tautomeric flexibility. This difference may influence reactivity and biological interactions.

Example: In , 5-hydroxypyrazole derivatives predominantly adopt enol forms stabilized by H-bonding, a feature likely shared by the target compound.

Crystallographic and Computational Insights

X-ray crystallography data (e.g., SHELX refinement ) for the target compound would reveal bond lengths and angles critical for stability. For example:

  • The dihedral angle between the 3-ethoxyphenyl and 2-hydroxyphenyl groups could influence π-π stacking.
  • Intramolecular H-bond distances (e.g., O–H···O=C) in the target compound would differ from non-hydroxylated analogues like .

Preparation Methods

Multicomponent Cyclization Approaches

A widely adopted method for constructing the pyrrolo[3,4-c]pyrazol-6(1H)-one scaffold involves multicomponent reactions (MCRs). For example, 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones are synthesized via a one-pot reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, followed by hydrazine hydrate treatment (Scheme 1).

General Procedure :

  • Condensation : React methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 mmol) with an aryl aldehyde (1 mmol) and primary amine (1 mmol) in ethanol at 40°C for 15–20 minutes.

  • Cyclization : Add acetic acid and reflux at 80°C for 20 hours to form 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediates.

  • Ring-Opening : Treat intermediates with hydrazine hydrate in dioxane at 40°C to yield 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones.

Key Optimization Parameters :

ParameterOptimal ConditionYield Range
SolventEthanol/Dioxane72–94%
Temperature40–80°C
CatalystAcetic acid
Reaction Time20 hours

Adaptation for Target Compound Synthesis

To synthesize the target compound, the following modifications are proposed based on literature analogs:

  • Substituent Introduction :

    • 3-Ethoxyphenyl Group : Use 3-ethoxybenzaldehyde as the aryl aldehyde component.

    • 2-Hydroxyphenyl Group : Retain the methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate precursor.

    • Propyl Chain : Employ propylamine as the primary amine to install the 5-propyl moiety.

  • Mechanistic Considerations :

    • The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclocondensation steps.

    • Hydrazine hydrate facilitates pyrazole ring formation through nucleophilic attack on the carbonyl group.

Alternative Synthetic Routes

Grinding-Assisted Solvent-Free Synthesis

A solvent-free protocol using mechanical grinding has been reported for dihydropyrano[2,3-c]pyrazole derivatives, which could be adapted for pyrrolo[3,4-c]pyrazolones.

Procedure :

  • Grind aryl aldehyde (1 mmol), malononitrile (1 mmol), and l-proline (10 mol%) in a mortar.

  • Add hydrazine hydrate (1 mmol) and diethyl acetylenedicarboxylate (1.2 mmol), then grind for 10 minutes.

  • Wash with water and filter to isolate the product.

Advantages :

  • No column chromatography required.

  • Reaction completes in 10 minutes with >90% yields.

Limitations :

  • Limited scope for introducing bulky substituents (e.g., propyl groups).

Reaction Optimization and Characterization

Solvent and Catalyst Screening

Comparative studies in ethanol, dioxane, and solvent-free systems reveal:

  • Ethanol : Higher yields (80–94%) but longer reaction times.

  • Dioxane : Preferred for hydrazine-mediated ring-opening due to improved solubility.

  • l-Proline : Effective organocatalyst in solvent-free conditions, enhancing atom economy.

Spectroscopic Characterization

Key Data for Target Compound Analogs :

TechniqueObservations
1H NMR - 2-hydroxyphenyl protons: δ 6.7–7.5 ppm (DMSO- d6).
13C NMR - Pyrrolone carbonyl: δ ~162 ppm.
IR - C=O stretch: 1715–1656 cm−1.
HPLC Purity >95% achieved without chromatography.

Applications and Derivatives

While biological data for the exact target compound are unavailable, structurally related 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antioxidant Potential : IC50 of 12–45 µM in DPPH radical scavenging assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl intermediates. Microwave-assisted synthesis or solvent-free conditions (e.g., under Dean-Stark traps) can enhance yields (70–95%) by reducing side reactions .
  • Key Considerations : Monitor regioselectivity during pyrazole ring formation using TLC/HPLC. Optimize propyl group introduction via alkylation under inert atmospheres to avoid oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Techniques :

  • X-ray crystallography (via SHELX refinement) resolves stereochemistry and hydrogen-bonding networks .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions, with 1^1H-1^1H COSY for coupling in the dihydropyrrolo-pyrazolone core .
    • Data Interpretation : Compare experimental IR (e.g., C=O stretch at ~1680 cm1^{-1}) with DFT-calculated spectra to validate tautomeric forms .

Q. How does the compound’s structural complexity influence its solubility and stability in biological assays?

  • Solubility : Limited aqueous solubility due to hydrophobic propyl and aryl groups; use DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydroxyphenyl groups may oxidize; add antioxidants (e.g., ascorbic acid) to buffers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) across studies?

  • Approach :

  • Dose-Response Analysis : Test across concentrations (1 nM–100 µM) to identify biphasic effects.
  • Target Screening : Use SPR or molecular docking to map interactions with COX-2 (anti-inflammatory) vs. topoisomerase II (anticancer) .
    • Case Study : Structural analogs with 2-hydroxyphenyl groups show divergent activities due to redox-dependent mechanisms .

Q. How can computational modeling predict the compound’s interactions with enzymatic targets?

  • Methods :

  • Molecular Dynamics (MD) : Simulate binding to kinase domains (e.g., EGFR) using AMBER/CHARMM force fields.
  • QSAR : Correlate substituent electronegativity (e.g., 3-ethoxyphenyl) with IC50_{50} values for lead optimization .
    • Validation : Compare docking scores (Glide XP) with experimental inhibition data (R2^2 > 0.85) .

Q. What experimental designs address variability in pharmacokinetic profiles observed in preclinical models?

  • Design :

  • ADME Studies : Use Caco-2 monolayers for permeability and hepatic microsomes (human/rat) for metabolic stability.
  • Formulation : Nanoemulsions or cyclodextrin complexes improve oral bioavailability in murine models .
    • Data Analysis : Apply nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

  • Hypothesis : Reduced efficacy in 3D spheroids may stem from poor penetration.
  • Testing :

  • Mass Spectrometry Imaging : Quantify intracellular compound levels in spheroids.
  • Hypoxia Markers : Link activity to oxygen gradients (e.g., HIF-1α expression) .

Q. Why do crystallographic data sometimes deviate from DFT-optimized structures?

  • Root Cause : Crystal packing forces distort intramolecular H-bonding (e.g., O-H···N interactions).
  • Mitigation : Compare multiple crystal forms (polymorphs) and use Bader’s QTAIM analysis for electronic topology validation .

Comparative Analysis Table

Structural Feature Impact on Bioactivity Reference
3-Ethoxyphenyl substituentEnhances metabolic stability via steric shielding
2-Hydroxyphenyl groupMediates antioxidant activity via radical scavenging
Propyl chain at position 5Modulates lipophilicity (LogP ~3.2) and membrane diffusion

Key Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods for time-efficient cyclization .
  • Characterization : Combine XRD and NMR to resolve tautomerism in the pyrazolone core .
  • Biological Assays : Use 3D cultures and PK/PD modeling to bridge in vitro-in vivo gaps .

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